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Compound of Interest

Compound Name: 2-Benzyloxy-1,3-propanediol

Cat. No.: B125460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Benzyloxy-1,3-propanediol (also known as 2-O-Benzylglycerol), a versatile intermediate in
organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This
information is critical for the identification, characterization, and quality control of this compound
in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Benzyloxy-1,3-propanediol.

Table 1: *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~7.35 m 5H CeHs-
~4.60 S 2H -OCHzPh
~3.80 m 1H -CH(CH20H):2
~3.65 m 4H -CH20H
~2.50 brs 2H -OH
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Note: Data is based on typical chemical shifts for similar structures and may vary slightly based

on solvent and experimental conditions.

« 13

Chemical Shift (6) ppm

Assignment

~138 Quaternary aromatic C
~128.5 Aromatic CH

~127.8 Aromatic CH

~127.6 Aromatic CH

~80 -OCH-

~73 -OCHzPh

~63 -CH20H

Note: Predicted chemical shifts based on analogous structures. Actual values may differ.

Table 3: IR SpectroscopicData

Functional Group

Wavenumber (cm~—?) Intensity .
Assignment
3350 (broad) Strong O-H stretch (alcohol)
3030 Medium C-H stretch (aromatic)
2930, 2870 Medium C-H stretch (aliphatic)
1495, 1455 Medium C=C stretch (aromatic ring)
1100 Strong C-O stretch (ether and alcohol)
740, 700 Strong C-H bend (aromatic,

monosubstituted)

Note: Characteristic absorption peaks for the functional groups present in the molecule.
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IahlgA._Mass_SpgsImmﬂmData

Relative Intensity (%) Proposed Fragment
182 Low [M]* (Molecular lon)
107 Moderate [C7H70]*
91 High [C7H7]* (Tropylium ion)
77 Moderate [CeHs]t

Note: Fragmentation pattern is predicted based on the structure and common fragmentation
pathways of benzyl ethers and alcohols.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

» Weigh approximately 10-20 mg of 2-Benzyloxy-1,3-propanediol.

e Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls, or Dimethyl sulfoxide-de, DMSO-ds).

» Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
e Solvent: CDCIs

o Temperature: 298 K
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e Number of Scans: 16-32

o Relaxation Delay: 1-2 seconds

e Spectral Width: -2 to 12 ppm

13C NMR Acquisition Parameters:

e Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30).

Solvent: CDCIz

Temperature: 298 K

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds

Spectral Width: 0 to 200 ppm

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCIs at 7.26 ppm
for *H and 77.16 ppm for 13C).

Integrate the peaks in the *H NMR spectrum.

Assign the peaks based on chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR)
accessory.
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Sample Preparation:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small drop of liquid 2-Benzyloxy-1,3-propanediol (if melted) or a small amount of
the solid directly onto the ATR crystal.

Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal.

e Acquire the sample spectrum over a range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:

e The instrument software automatically ratios the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

« |dentify and label the major absorption peaks.

o Assign the peaks to specific functional groups using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

Sample Preparation:

e Prepare a dilute solution of 2-Benzyloxy-1,3-propanediol in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:
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e Injection Volume: 1 pL

e Injector Temperature: 250 °C

e Carrier Gas: Helium

e Column: A non-polar capillary column (e.g., DB-5ms).

o Oven Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp to a high
temperature (e.g., 280 °C) to ensure elution of the compound.

 lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Processing:

Identify the peak corresponding to 2-Benzyloxy-1,3-propanediol in the total ion
chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak [M]*.

Analyze the fragmentation pattern and assign major peaks to plausible fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of 2-
Benzyloxy-1,3-propanediol.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b125460?utm_src=pdf-body
https://www.benchchem.com/product/b125460?utm_src=pdf-body
https://www.benchchem.com/product/b125460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

( )
Data Acquisition
Dilute Solution ﬂ
Sample Preparation Data Processing & Analysis
in Deuterated Solvent
| )
Sample »|  Dissolution J Structure_Verification

Direct Application

Sample in NMR Tube

NMR Spectrometer

Free Induction Decay (FID)T

4 . e )
FT-IR Analysis GC-MS Analysis
Sample on ATR Crystal Diluted Sample
Fourier Transform
Acquire Spectrum
1D NMR Spectrum
IR Absorbance Spectrum Mass Spectrum
Peak Assignment & Interpretation \ - )\ )

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Benzyloxy-1,3-propanediol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125460#spectroscopic-data-nmr-ir-ms-of-2-
benzyloxy-1-3-propanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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